S-Acetylmercaptosuccinic anhydride
Overview
Description
S-Acetylmercaptosuccinic anhydride, also known as 2-(Acetylthio)succinic anhydride, is a chemical compound with the molecular formula C6H6O4S. It is an amine-reactive reagent containing a sulfhydryl group. This compound is known for its ability to form amine linkages through nucleophilic attack by amine groups, resulting in the formation of a free carboxylate group and rendering the molecule negatively charged .
Mechanism of Action
Target of Action
The primary targets of S-Acetylmercaptosuccinic anhydride are amine groups present in biomolecules . The compound is an amine reactive reagent, which means it can interact with these groups to form new bonds .
Mode of Action
This compound contains a sulfhydryl group and an anhydride region . The anhydride region opens up when attacked by an amine nucleophile, forming an amine linkage . This ring-opening reaction also results in the formation of a free carboxylate group, rendering the molecule negatively charged .
Biochemical Pathways
It is known that the compound can be used for the functionalization of biomolecules and carriers . This suggests that it may play a role in modifying the structure and function of these molecules, potentially affecting various biochemical pathways.
Result of Action
The result of this compound’s action is the formation of an amine linkage and a free carboxylate group . This can lead to changes in the charge of the molecule, which can affect its activity and the conformation of proteins .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the pH-dependent stability and reactivity of cyclic anhydrides can be tuned by the structure of the cyclic anhydride used . This suggests that the action, efficacy, and stability of this compound could be influenced by the pH of its environment.
Biochemical Analysis
Biochemical Properties
S-Acetylmercaptosuccinic anhydride plays a vital role in biochemical reactions by acting as an amine reactive reagent. It contains a sulfhydryl group, which allows it to form amine linkages when attacked by an amine nucleophile. During this ring-opening reaction, a free carboxylate group is formed, rendering the molecule negatively charged . This charge reversal affects the activity and conformation of proteins it interacts with. This compound is known to interact with enzymes, proteins, and other biomolecules, facilitating the formation of stable amide bonds and enabling various bioconjugation processes .
Cellular Effects
This compound influences various cellular processes by modifying proteins and other biomolecules. It has been shown to enhance mucoadhesive and permeation properties when used to modify cellulose, making it an attractive excipient for oral drug delivery . Additionally, this compound can affect cell signaling pathways, gene expression, and cellular metabolism by introducing sulfhydryl groups into proteins, thereby altering their function and stability .
Molecular Mechanism
The molecular mechanism of this compound involves its reactivity with amine nucleophiles, leading to the formation of amine linkages and the release of a free carboxylate group . This reaction results in a charge reversal that affects the activity and conformation of the target proteins. This compound can also act as an oxidizing agent, capable of oxidizing other molecules within the reaction mixture . These interactions enable the compound to modify proteins and other biomolecules, facilitating various biochemical processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is known to release acetic acid and mercaptosuccinic acid upon heating, which can interact with other molecules in the reaction mixture . Long-term studies have shown that this compound can maintain its reactivity and stability under controlled conditions, making it a reliable reagent for biochemical research .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively modify proteins and enhance their function without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including oxidative stress and cellular damage . It is essential to determine the optimal dosage to achieve the desired biochemical effects while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can release acetic acid and mercaptosuccinic acid, which participate in metabolic reactions within the cell . These interactions can affect metabolic flux and alter the levels of metabolites, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s negatively charged carboxylate group can facilitate its binding to specific proteins, affecting its localization and accumulation within the cell . These interactions play a crucial role in determining the compound’s distribution and its subsequent biochemical effects.
Subcellular Localization
This compound’s subcellular localization is influenced by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects . Understanding the subcellular localization of this compound is essential for elucidating its role in various cellular processes and optimizing its use in biochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: S-Acetylmercaptosuccinic anhydride is typically synthesized through the reaction of succinic anhydride with thioacetic acid. The reaction involves the nucleophilic attack of the thioacetic acid on the succinic anhydride, leading to the formation of the desired product. The reaction is usually carried out under mild conditions, with the temperature maintained at around 0-5°C to prevent any side reactions .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in a controlled environment to ensure high yield and purity of the product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions: S-Acetylmercaptosuccinic anhydride undergoes various chemical reactions, including:
Nucleophilic Substitution: The anhydride region opens up when attacked by an amine nucleophile, forming an amine linkage and a free carboxylate group.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of succinic acid and thioacetic acid.
Common Reagents and Conditions:
Amines: Used in nucleophilic substitution reactions to form amine linkages.
Water: Used in hydrolysis reactions to break down the anhydride into its constituent acids.
Major Products Formed:
Amine Linkages: Formed through nucleophilic substitution reactions.
Succinic Acid and Thioacetic Acid: Formed through hydrolysis reactions.
Scientific Research Applications
S-Acetylmercaptosuccinic anhydride has a wide range of applications in scientific research, including:
Bioconjugation: Used as a thiolating reagent for primary amines, facilitating the attachment of thiol groups to biomolecules.
Biosensor Fabrication: Employed in the modification of antibodies for the detection of biomarkers, such as Glypican-1, in cancer research.
Drug Delivery: Utilized in the development of smart delivery systems due to its pH-sensitive properties and ability to form stable linkages with biomolecules.
Comparison with Similar Compounds
Succinic Anhydride: Similar in structure but lacks the sulfhydryl group, making it less reactive towards amines.
Thioacetic Acid: Contains a sulfhydryl group but does not have the anhydride functionality, limiting its reactivity in bioconjugation reactions.
Uniqueness: S-Acetylmercaptosuccinic anhydride is unique due to its dual functionality, containing both an anhydride and a sulfhydryl group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile reagent in scientific research and industrial applications .
Properties
IUPAC Name |
S-(2,5-dioxooxolan-3-yl) ethanethioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O4S/c1-3(7)11-4-2-5(8)10-6(4)9/h4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHTFMWCHTGEJHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SC1CC(=O)OC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40884306 | |
Record name | Ethanethioic acid, S-(tetrahydro-2,5-dioxo-3-furanyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40884306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6953-60-2 | |
Record name | S-Acetylmercaptosuccinic anhydride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6953-60-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | S-Acetylmercaptosuccinic anhydride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006953602 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | S-Acetylmercaptosuccinic anhydride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57456 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethanethioic acid, S-(tetrahydro-2,5-dioxo-3-furanyl) ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethanethioic acid, S-(tetrahydro-2,5-dioxo-3-furanyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40884306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (acetylthio)succinic anhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.396 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does S-Acetylmercaptosuccinic anhydride interact with its target and what are the downstream effects?
A: this compound (SAMSA) primarily targets primary amine groups, such as the ε-amino group of lysine residues in proteins. [, , ] This interaction forms a stable amide bond, introducing a protected sulfhydryl (thiol, -SH) group onto the target molecule. [, , ] This thiolation can significantly alter the target's properties, including:
- Increased heat stability: Thiolated β-lactoglobulin showed enhanced heat stability, resisting coagulation or aggregation even after prolonged heating. []
- Formation of disulfide bonds: The introduced protected thiol groups can be deacetylated, exposing reactive -SH groups. These groups can oxidize, forming disulfide bonds within the molecule or with other thiolated molecules. [, ] This mechanism is crucial for creating protein-based gels with tunable properties. []
- Conjugation with other molecules: The reactive thiol group enables conjugation with other molecules containing thiol-reactive moieties, like maleimides. [, ] This enables the creation of targeted drug delivery systems by linking therapeutic agents to antibodies. []
- Metal chelation: The thiol group exhibits strong affinity for heavy metals like mercury. This property has been exploited to remove mercury from contaminated fish protein. []
Q2: What is the molecular structure of this compound? What about its molecular formula, weight, and spectroscopic data?
A2: While the provided research papers don't directly report detailed spectroscopic data, we can describe its structure and key properties:
Q3: What is the material compatibility and stability of this compound? How does it perform and what are its applications under various conditions?
A3: SAMSA demonstrates versatility in various applications, highlighting its broad material compatibility:
- Protein modification: SAMSA effectively modifies various proteins, including β-lactoglobulin, insulin, horseradish peroxidase, and collagen. [, , , ] This modification is possible under mild reaction conditions, preserving the protein's biological activity. []
- Surface modification: SAMSA can functionalize surfaces, such as gold electrodes, by forming stable thiol linkages. [] This enables the immobilization of biomolecules for biosensor development. []
- Synthesis of surfactants: SAMSA serves as a precursor for synthesizing dialkyl disulfide surfactants. These surfactants can form vesicles susceptible to selective degradation via disulfide bond cleavage. []
Q4: Can you elaborate on the catalytic properties and applications of this compound? What are its reaction mechanisms, selectivity, and uses?
A4: While not a catalyst itself, SAMSA enables reactions by introducing reactive thiol groups:
- Applications: The introduced thiol group allows for various downstream applications, including:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.